1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization to form the imidazopyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. This compound can act as an agonist or antagonist at various receptors, influencing cellular pathways essential for disease progression. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities and applications.
Uniqueness
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-(1-ethylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H14N4/c1-3-14-9-4-5-12-6-8(9)13-10(14)7(2)11/h4-7H,3,11H2,1-2H3 |
InChI Key |
OJEQKFWGVIEQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1C(C)N |
Origin of Product |
United States |
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